methyl 4,5-dihydro-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dihydro-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions, followed by esterification with methanol . Another approach involves the use of microwave irradiation to accelerate the reaction, providing a more efficient and environmentally friendly synthesis .
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as one-pot multicomponent reactions, which combine several reactants in a single step to form the desired product. These methods are advantageous due to their simplicity, high yields, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Catalytic hydrogenation can convert the compound into pyrazolines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation typically uses palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydride or lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Pyrazole derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of methyl 4,5-dihydro-1H-pyrazole-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, pyrazole derivatives can inhibit specific enzymes or receptors, leading to their therapeutic effects. The exact mechanism depends on the specific structure and functional groups of the derivative .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1-adamantyl-carbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylate
- Ethyl 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-thiazole-5-carboxylate
- Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
Uniqueness
Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate is unique due to its specific ester functional group, which allows for further chemical modifications and derivatization. This versatility makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
methyl 4,5-dihydro-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-9-5(8)4-2-3-6-7-4/h3-4,7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZJIZGBGJCISJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=NN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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